Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate
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Overview
Description
Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate is a complex organic compound featuring an adamantane core, a phenyl group, and a methyl ester functional group. This compound is notable for its unique structural properties, which combine the rigidity of the adamantane framework with the reactivity of the ester and amine functionalities. These characteristics make it a valuable molecule in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate typically involves multiple steps:
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Formation of the Adamantane Derivative: : The adamantane core is functionalized by introducing a 4-methylphenyl group. This can be achieved through Friedel-Crafts alkylation, where adamantane is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
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Amidation Reaction: : The functionalized adamantane is then subjected to an amidation reaction with an appropriate amine, such as 3-(4-methylphenyl)adamantane-1-amine, to form the amide linkage.
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Esterification: : The final step involves esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and adamantane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the ester group, converting it to an alcohol using reducing agents like lithium aluminum hydride.
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Substitution: : The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between adamantane derivatives and biological macromolecules. Its rigid structure makes it a useful probe for investigating protein-ligand interactions.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as antiviral or anticancer properties. The adamantane core is known for its role in antiviral drugs like amantadine, suggesting potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural rigidity and functional versatility.
Mechanism of Action
The mechanism by which Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides a stable scaffold that can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, featuring an adamantane core.
Uniqueness
Methyl 2-({[3-(4-methylphenyl)adamantanyl]amino}carbonylamino)-2-phenylacetate is unique due to the combination of its adamantane core with a phenyl group and a methyl ester. This combination imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-[[3-(4-methylphenyl)-1-adamantyl]carbamoylamino]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O3/c1-18-8-10-22(11-9-18)26-13-19-12-20(14-26)16-27(15-19,17-26)29-25(31)28-23(24(30)32-2)21-6-4-3-5-7-21/h3-11,19-20,23H,12-17H2,1-2H3,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFRWOSPRKIQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C5=CC=CC=C5)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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